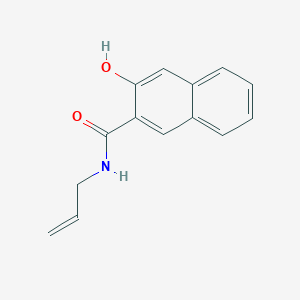
n-Allyl-3-hydroxy-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Allyl-3-hydroxy-2-naphthamide is an organic compound that belongs to the class of naphthamides It is characterized by the presence of an allyl group attached to the nitrogen atom and a hydroxyl group at the third position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-3-hydroxy-2-naphthamide typically involves the reaction of 3-hydroxy-2-naphthoic acid with allylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then neutralized and purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
n-Allyl-3-hydroxy-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The allyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as halogens or sulfonyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-oxo-2-naphthoic acid or 3-hydroxy-2-naphthoic acid.
Reduction: Formation of n-Allyl-3-amino-2-naphthamide.
Substitution: Formation of various substituted naphthamides depending on the electrophile used.
Scientific Research Applications
n-Allyl-3-hydroxy-2-naphthamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of n-Allyl-3-hydroxy-2-naphthamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the allyl group can participate in covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-naphthamide: Lacks the allyl group but shares similar chemical properties.
n-Allyl-2-naphthamide: Similar structure but lacks the hydroxyl group at the third position.
3-Hydroxy-2-naphthoic acid: Contains a carboxylic acid group instead of the amide group.
Uniqueness
n-Allyl-3-hydroxy-2-naphthamide is unique due to the presence of both the allyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
3-hydroxy-N-prop-2-enylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C14H13NO2/c1-2-7-15-14(17)12-8-10-5-3-4-6-11(10)9-13(12)16/h2-6,8-9,16H,1,7H2,(H,15,17) |
InChI Key |
YVJIPOOTYXZOSN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=CC2=CC=CC=C2C=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















